molecular formula C13H5ClF11NO B5149345 N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide

N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide

Cat. No.: B5149345
M. Wt: 435.62 g/mol
InChI Key: OKSJHBZCBRVCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide, also known as CPUC, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide is not fully understood, but it is believed to act on various receptors in the body, including the cannabinoid receptor CB2 and the transient receptor potential vanilloid 1 (TRPV1) receptor. This compound has been shown to modulate the activity of these receptors, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have a protective effect on the liver and kidneys in animal models of toxicity.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide is its ability to selectively bind to certain receptors, making it a useful tool for studying the activity of these receptors. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide. One area of interest is its potential use in drug delivery systems, due to its ability to selectively bind to certain receptors. Additionally, this compound could be further investigated for its anti-inflammatory and analgesic effects, as well as its potential use in cancer therapy. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on various receptors in the body.

Synthesis Methods

N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with hexafluorocyclohexane. The resulting product is then further reacted with acetic anhydride to yield this compound. The synthesis method for this compound is relatively straightforward and can be achieved with high yields.

Scientific Research Applications

N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use in imaging and drug delivery due to its ability to selectively bind to certain receptors.

Properties

IUPAC Name

N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClF11NO/c14-5-1-3-6(4-2-5)26-7(27)8(15)9(16,17)11(20,21)13(24,25)12(22,23)10(8,18)19/h1-4H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSJHBZCBRVCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClF11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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